Fmoc-Pro-ODhbt
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Overview
Description
The compound 9-fluorenylmethyloxycarbonyl-L-proline-3-hydroxy-2,3-dihydro-4-oxo-benzotriazine ester (Fmoc-Pro-ODhbt) is a derivative of proline, an amino acid, and is commonly used in peptide synthesis. The 9-fluorenylmethyloxycarbonyl group serves as a protecting group for the amino group, while the 3-hydroxy-2,3-dihydro-4-oxo-benzotriazine ester is used as an activating group for the carboxyl group. This compound is particularly useful in solid-phase peptide synthesis due to its stability and efficiency in forming peptide bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-fluorenylmethyloxycarbonyl-L-proline-3-hydroxy-2,3-dihydro-4-oxo-benzotriazine ester typically involves the following steps:
Protection of the Amino Group: The amino group of L-proline is protected using 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution.
Activation of the Carboxyl Group: The carboxyl group of the protected proline is activated by reacting with 3-hydroxy-2,3-dihydro-4-oxo-benzotriazine in the presence of a coupling reagent such as dicyclohexylcarbodiimide.
Industrial Production Methods: In industrial settings, the production of 9-fluorenylmethyloxycarbonyl-L-proline-3-hydroxy-2,3-dihydro-4-oxo-benzotriazine ester involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize side reactions and impurities .
Chemical Reactions Analysis
Types of Reactions:
Deprotection: The 9-fluorenylmethyloxycarbonyl group is removed using a base such as piperidine, resulting in the formation of the free amino group.
Coupling Reactions: The activated carboxyl group reacts with the amino group of another amino acid to form a peptide bond.
Common Reagents and Conditions:
Deprotection: Piperidine in N,N-dimethylformamide is commonly used for the removal of the 9-fluorenylmethyloxycarbonyl group.
Coupling: Dicyclohexylcarbodiimide is used as a coupling reagent to activate the carboxyl group.
Major Products:
Deprotection: The major product is the free amino group of proline.
Coupling: The major product is the peptide bond formed between proline and another amino acid.
Scientific Research Applications
Chemistry: 9-fluorenylmethyloxycarbonyl-L-proline-3-hydroxy-2,3-dihydro-4-oxo-benzotriazine ester is widely used in the synthesis of peptides and proteins. It is particularly useful in solid-phase peptide synthesis due to its stability and efficiency .
Biology: In biological research, this compound is used to synthesize peptides that are used as probes to study protein-protein interactions and enzyme-substrate interactions .
Medicine: In medicinal chemistry, peptides synthesized using 9-fluorenylmethyloxycarbonyl-L-proline-3-hydroxy-2,3-dihydro-4-oxo-benzotriazine ester are used as potential therapeutic agents for various diseases .
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide-based drugs .
Mechanism of Action
The mechanism of action of 9-fluorenylmethyloxycarbonyl-L-proline-3-hydroxy-2,3-dihydro-4-oxo-benzotriazine ester involves the protection of the amino group and activation of the carboxyl group. The 9-fluorenylmethyloxycarbonyl group protects the amino group from unwanted reactions, while the 3-hydroxy-2,3-dihydro-4-oxo-benzotriazine ester activates the carboxyl group for peptide bond formation . The molecular targets are the amino and carboxyl groups of amino acids, and the pathways involved are the deprotection and coupling reactions .
Comparison with Similar Compounds
9-fluorenylmethyloxycarbonyl-L-proline: This compound lacks the 3-hydroxy-2,3-dihydro-4-oxo-benzotriazine ester group and is used primarily for protecting the amino group.
9-fluorenylmethyloxycarbonyl-L-phenylalanine-3-hydroxy-2,3-dihydro-4-oxo-benzotriazine ester: This compound is similar but uses phenylalanine instead of proline.
Uniqueness: The uniqueness of 9-fluorenylmethyloxycarbonyl-L-proline-3-hydroxy-2,3-dihydro-4-oxo-benzotriazine ester lies in its combination of the 9-fluorenylmethyloxycarbonyl protecting group and the 3-hydroxy-2,3-dihydro-4-oxo-benzotriazine ester activating group, which makes it highly efficient for peptide synthesis .
Properties
CAS No. |
114119-85-6 |
---|---|
Molecular Formula |
C11H10ClNO |
Molecular Weight |
0 |
Synonyms |
Fmoc-Pro-ODhbt |
Origin of Product |
United States |
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